

Rodatristat Ethyl: A Technical Guide to a Peripherally Selective TPH1 Inhibitor

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Compound of Interest

Compound Name: Rodatristat Ethyl

Cat. No.: B610550

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Abstract

Rodatristat ethyl (formerly RVT-1201) is a prodrug of rodatristat, a potent and peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1).[1] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery, primarily in the gastrointestinal tract and pineal gland.[1][2] By inhibiting TPH1, **rodatristat ethyl** aims to reduce peripheral serotonin levels, which are implicated in the pathophysiology of various diseases, notably pulmonary arterial hypertension (PAH).[3] Preclinical studies in animal models of PAH demonstrated that **rodatristat ethyl** could reduce serotonin production and show positive effects on vascular remodeling.[4] However, the subsequent Phase 2b clinical trial, ELEVATE-2, yielded unexpected negative results, indicating a detrimental effect on patients with PAH.[5][6] This technical guide provides an in-depth overview of **rodatristat ethyl**, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

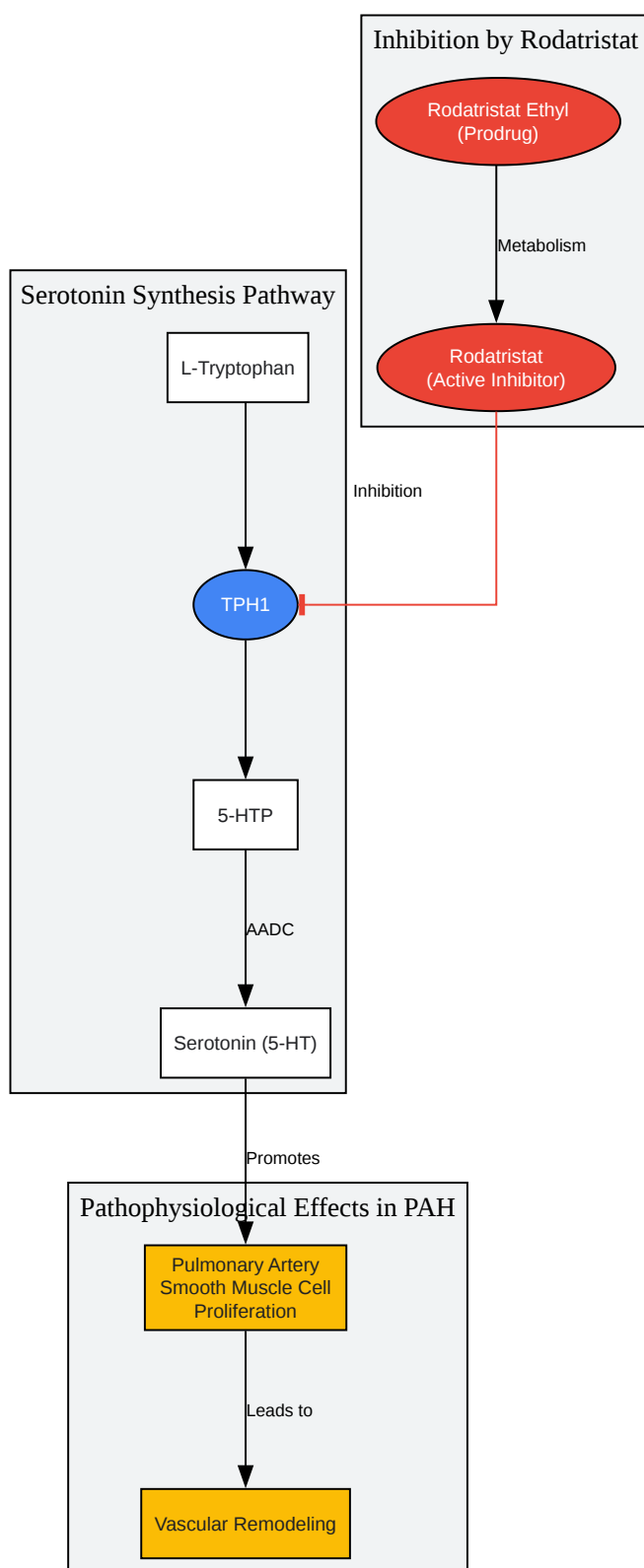
Serotonin, a well-known neurotransmitter in the central nervous system, also plays a significant role in the periphery.[3] Peripheral serotonin is involved in a multitude of physiological processes, and its dysregulation has been linked to the pathogenesis of several diseases, including pulmonary arterial hypertension (PAH).[3][7] In PAH, increased levels of serotonin are

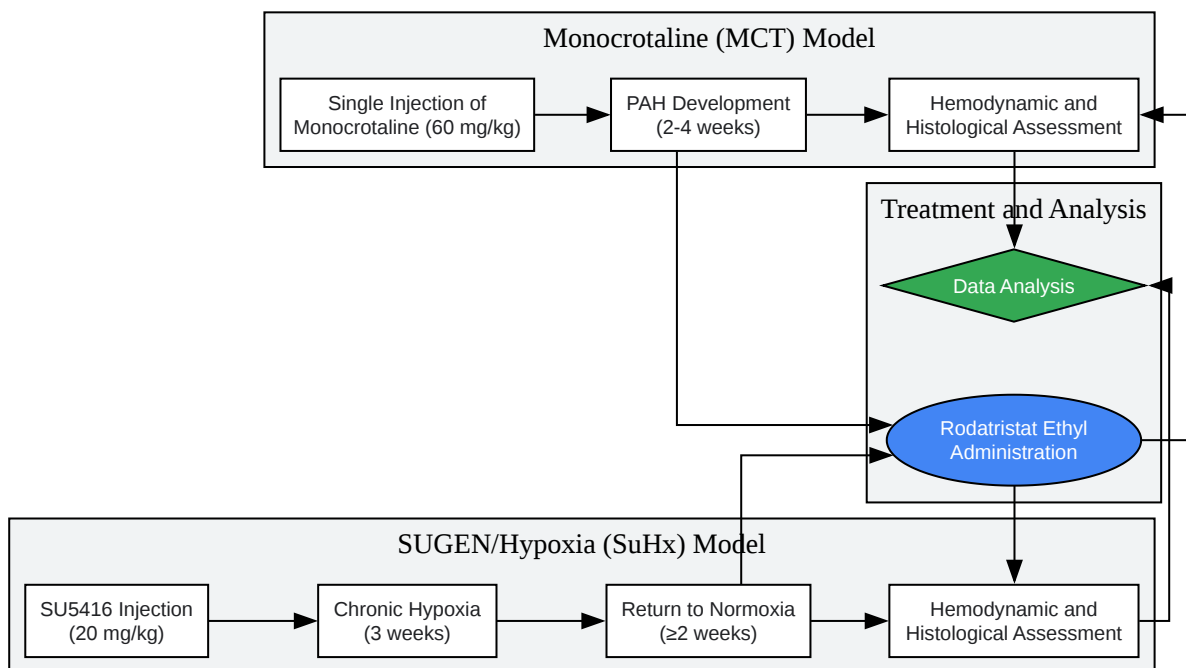
believed to contribute to the proliferation of pulmonary artery smooth muscle cells and vascular remodeling, leading to increased pulmonary vascular resistance.[1][7]

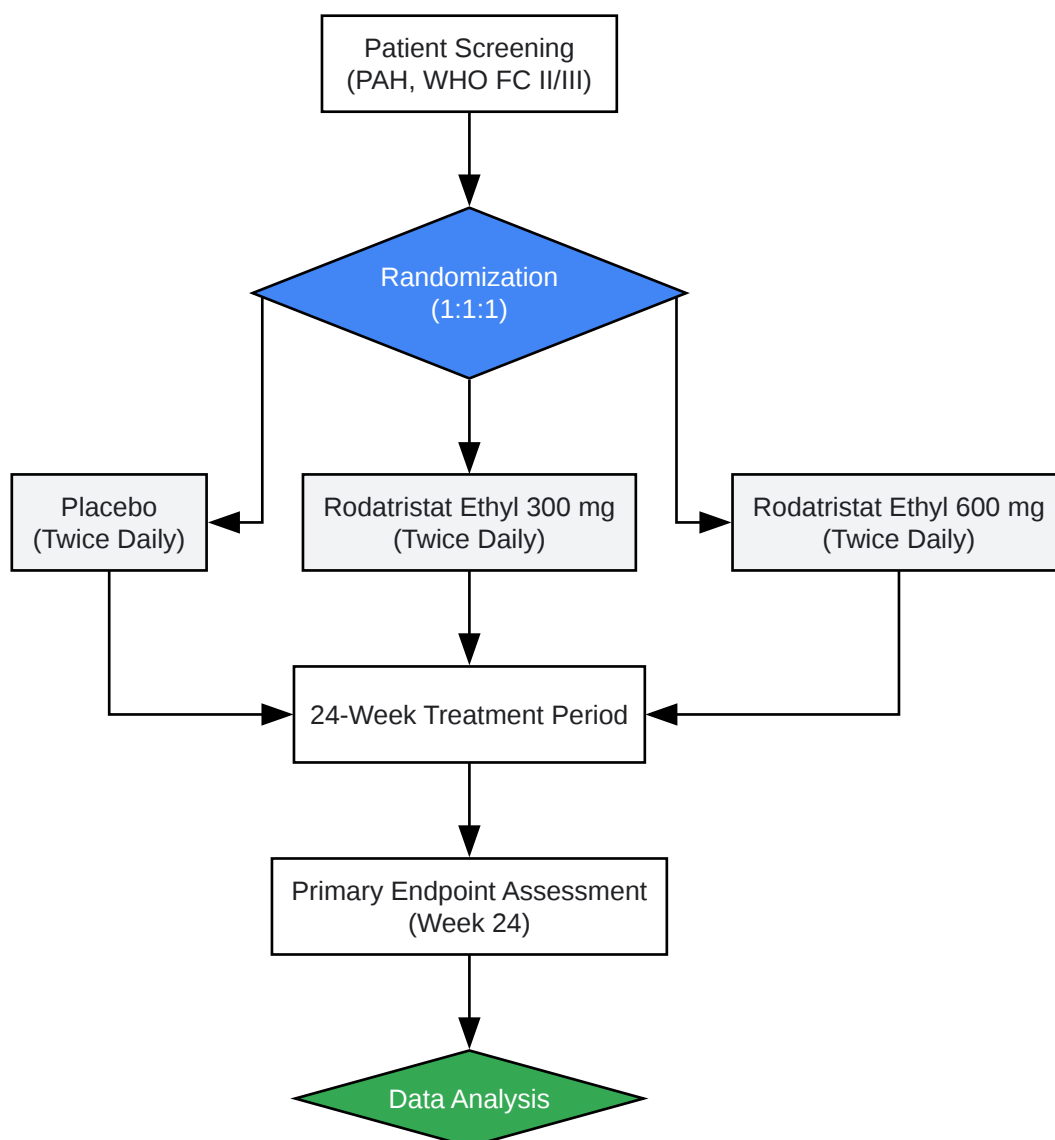
Tryptophan hydroxylase 1 (TPH1) is the initial and rate-limiting enzyme in the biosynthesis of peripheral serotonin from L-tryptophan.[1][2] As such, TPH1 represents a key therapeutic target for modulating peripheral serotonin levels without affecting central serotonin production, which is regulated by the distinct TPH2 isoform.[7] **Rodatristat ethyl** was developed as a peripherally selective TPH1 inhibitor with the potential to offer a novel therapeutic approach for diseases driven by excess peripheral serotonin.[1]

Mechanism of Action

Rodatristat ethyl is an orally administered prodrug that is converted to its active metabolite, rodatristat. Rodatristat is a potent inhibitor of TPH1, thereby blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This inhibition leads to a reduction in the synthesis and levels of peripheral serotonin. The selectivity for TPH1 over TPH2 is crucial for avoiding interference with central nervous system serotonin levels, thus minimizing the risk of neuropsychiatric side effects.[7]







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